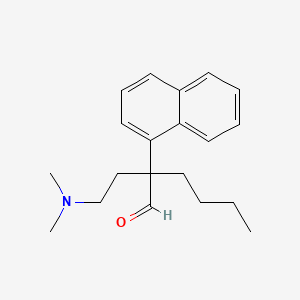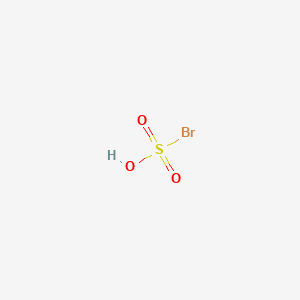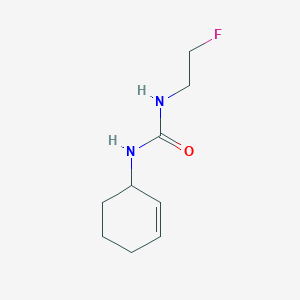
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol is a complex organic compound with the molecular formula C28H26O3S It is characterized by the presence of hydroxyl and sulfonyl functional groups attached to a diphenylethyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol typically involves multi-step organic reactions. One common method includes the reaction of diphenylethanol with sulfonyl chloride in the presence of a base to form the sulfonyl derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield diphenyl ketones, while reduction of the sulfonyl group may produce diphenyl sulfides.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)sulfinyl-1,1-diphenylethanol
- 2-Hydroxy-1,2-diphenylethanone
Uniqueness
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that is valuable in various research contexts.
Propiedades
Número CAS |
35189-92-5 |
|---|---|
Fórmula molecular |
C28H26O4S |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol |
InChI |
InChI=1S/C28H26O4S/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-33(31,32)22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2 |
Clave InChI |
DJNIMBDGLBZDNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CS(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




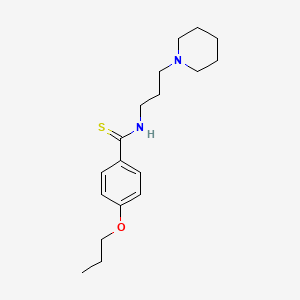

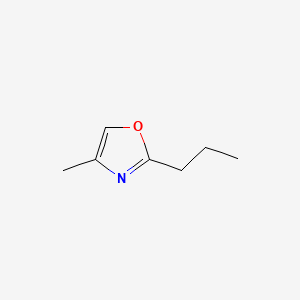
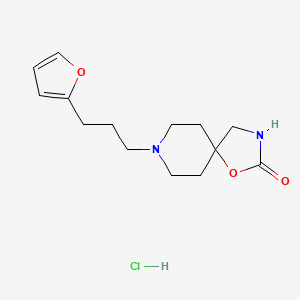
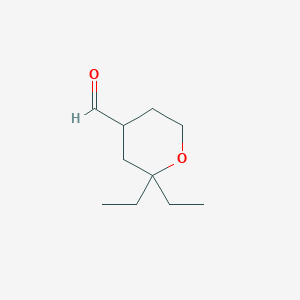
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
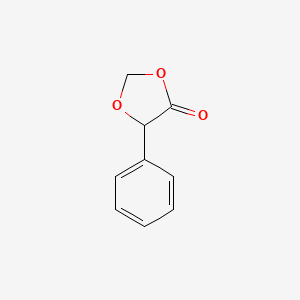
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
